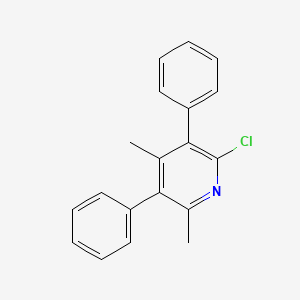
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine is an organic compound with the molecular formula C19H16ClN It is a derivative of pyridine, characterized by the presence of two methyl groups and two phenyl groups attached to the pyridine ring, along with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3,5-diphenylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with phenyl-containing reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki-Miyaura coupling.
Nucleophiles: For substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated
Propriétés
Numéro CAS |
101868-36-4 |
|---|---|
Formule moléculaire |
C19H16ClN |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
2-chloro-4,6-dimethyl-3,5-diphenylpyridine |
InChI |
InChI=1S/C19H16ClN/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(20)18(13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clé InChI |
ZQCRKSBTXJIIHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1C2=CC=CC=C2)Cl)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


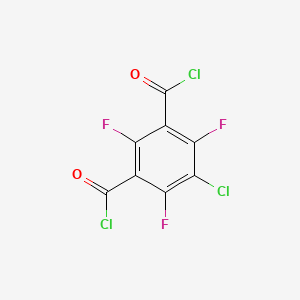
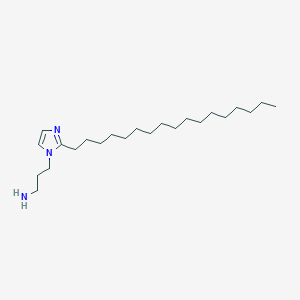
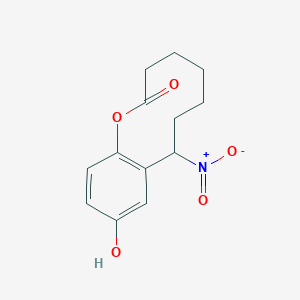
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
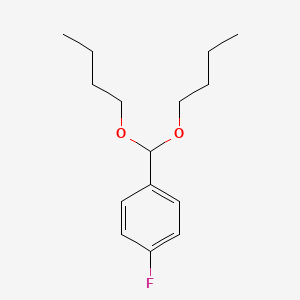
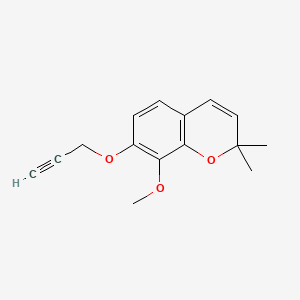
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
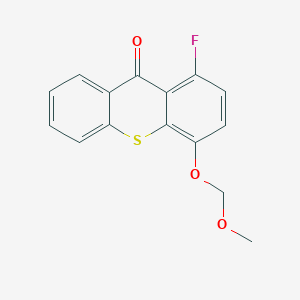
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
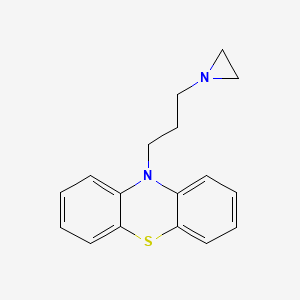
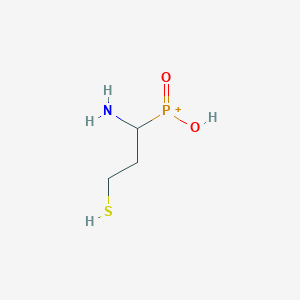
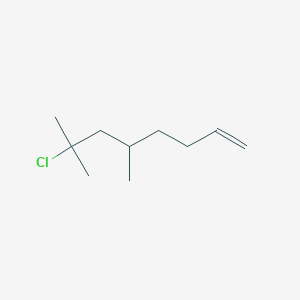

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
